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Introduction
3-Bromo-4-methoxycinnamic acid is a substituted cinnamic acid derivative that has emerged

as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature,

possessing a carboxylic acid, an alkene, and an aryl bromide, allows for a diverse range of

chemical transformations. This strategic combination of reactive sites makes it an ideal

precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals,

agrochemicals, and materials with novel optical and electronic properties. The presence of the

electron-donating methoxy group and the synthetically adaptable bromo substituent on the

phenyl ring further enhances its utility, enabling fine-tuning of the electronic and steric

properties of the target molecules. This technical guide provides an in-depth overview of the

chemical properties, key synthetic transformations, and potential applications of 3-Bromo-4-
methoxycinnamic acid, complete with experimental protocols and quantitative data to

facilitate its use in the modern research laboratory.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 3-Bromo-4-
methoxycinnamic acid is essential for its effective utilization in synthesis. While specific

experimental data for this compound is not extensively reported, data for the closely related 3-
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Bromo-4-methoxyphenylacetic acid and 3-Bromo-4-methoxybenzoic acid can provide valuable

insights.

Table 1: Physicochemical Properties of 3-Bromo-4-methoxycinnamic Acid and Related

Compounds

Property

3-Bromo-4-
methoxycinnamic
Acid
(Predicted/Analog
Data)

3-Bromo-4-
methoxyphenylacet
ic Acid[1]

3-Bromo-4-
methoxybenzoic
Acid

Molecular Formula C₁₀H₉BrO₃ C₉H₉BrO₃ C₈H₇BrO₃

Molecular Weight 257.08 g/mol 245.07 g/mol 231.04 g/mol

Appearance
White to off-white

solid (Predicted)

White crystalline

powder[2]

White to off-white

crystalline powder

Melting Point Not available 113.3-114.2 °C[2] 220-222 °C

CAS Number 1080-07-5[3] 774-81-2[1] 99-58-1

Key Synthetic Transformations and Experimental
Protocols
The synthetic utility of 3-Bromo-4-methoxycinnamic acid stems from the selective reactivity

of its three key functional groups. The following sections detail common and powerful

transformations, providing generalized experimental protocols that can be adapted and

optimized for specific substrates.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for the introduction of various functional groups

through esterification and amidation reactions.

Fischer esterification provides a direct method for the synthesis of 3-Bromo-4-
methoxycinnamic acid esters, which are valuable intermediates for further transformations,
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such as Heck and Suzuki couplings.

Table 2: Representative Protocol for Fischer Esterification

Parameter Value Reference/Rationale

Reactants
3-Bromo-4-methoxycinnamic

acid, Methanol (excess)

Methanol serves as both

reactant and solvent, driving

the equilibrium towards the

product.

Catalyst
Concentrated Sulfuric Acid

(catalytic amount)

A strong acid catalyst is

required to protonate the

carbonyl oxygen, increasing its

electrophilicity.[4][5]

Temperature Reflux (approx. 65 °C)

Heating is necessary to

achieve a reasonable reaction

rate.[5]

Reaction Time 4-6 hours
Reaction progress should be

monitored by TLC.[5]

Typical Yield
85-95% (based on analogous

reactions)[5]

High yields are generally

achievable with this method.

Experimental Protocol: Synthesis of Methyl 3-Bromo-4-methoxycinnamate

To a solution of 3-Bromo-4-methoxycinnamic acid (1.0 eq) in anhydrous methanol (20-40

eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

Upon completion, cool the mixture to room temperature and remove the excess methanol

under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford the crude methyl 3-bromo-4-methoxycinnamate.

The crude product can be purified by recrystallization or column chromatography.

3-Bromo-4-methoxycinnamic acid
+ Methanol

Protonation of
Carbonyl Oxygen

H₂SO₄ Nucleophilic Attack
by Methanol Proton Transfer Elimination of Water Deprotonation Methyl 3-Bromo-4-methoxycinnamate

Click to download full resolution via product page

Caption: Fischer Esterification Workflow.

Amide coupling reactions are fundamental in the synthesis of biologically active molecules.

Standard coupling reagents can be employed to react 3-Bromo-4-methoxycinnamic acid with

a wide range of amines.

Table 3: Representative Protocol for Amide Coupling
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Parameter Value Reference/Rationale

Reactants
3-Bromo-4-methoxycinnamic

acid, Amine (1.1 eq)

A slight excess of the amine is

often used.

Coupling Reagents HATU (1.2 eq), DIPEA (2.0 eq)

HATU is a highly efficient

coupling reagent, and DIPEA

is a non-nucleophilic base.[6]

Solvent Anhydrous DMF or DCM
Aprotic polar solvents are

typically used.[6]

Temperature Room Temperature

Amide couplings with HATU

are often efficient at room

temperature.[6]

Reaction Time 1-4 hours
Reaction progress should be

monitored by TLC.[6]

Typical Yield
>80% (based on analogous

reactions)

High yields are expected with

efficient coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

To a solution of 3-Bromo-4-methoxycinnamic acid (1.0 eq) in anhydrous DMF, add HATU

(1.2 eq) and DIPEA (2.0 eq).

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room

temperature for 1-4 hours, monitoring by TLC.

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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The crude amide can be purified by column chromatography or recrystallization.

3-Bromo-4-methoxycinnamic acid Activation with
HATU/DIPEA

O-Acyl(tetramethyl)isouronium
Intermediate

Nucleophilic Attack
by Amine

R-NH₂ Amide Product

Click to download full resolution via product page

Caption: Amide Coupling Workflow.

Reactions of the Aryl Bromide
The aryl bromide functionality is a key feature of 3-Bromo-4-methoxycinnamic acid, enabling

its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These

reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which

are prevalent in many pharmaceutical compounds.[7][8]

Table 4: Representative Protocol for Suzuki-Miyaura Coupling
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Parameter Value Reference/Rationale

Reactants

Methyl 3-Bromo-4-

methoxycinnamate,

Arylboronic acid (1.2 eq)

The ester is often used to

avoid complications with the

free carboxylic acid. A slight

excess of the boronic acid is

common.

Catalyst Pd(PPh₃)₄ (3 mol%)
A common and effective

palladium(0) catalyst.[9]

Base K₂CO₃ or Cs₂CO₃ (2.0 eq)
An aqueous base is required

for the transmetalation step.[9]

Solvent
Toluene/Ethanol/Water or

Dioxane/Water

A biphasic solvent system is

often employed.[9]

Temperature 80-100 °C
Heating is typically required to

drive the reaction.

Reaction Time 4-12 hours
Reaction progress should be

monitored by TLC or GC-MS.

Typical Yield
70-95% (based on analogous

reactions)

High yields are generally

achievable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the arylboronic

acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water 4:1:1), add the base

(e.g., K₂CO₃, 2.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours under an inert

atmosphere.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography.

Pd(0)L₂

Oxidative
Addition

Ar-Pd(II)-Br(L)₂

Transmetalation

Ar-Pd(II)-Ar'(L)₂

Reductive
Elimination

Ar-Ar'

3-Bromo-4-methoxy-
cinnamate derivative (Ar-Br)

Arylboronic Acid
(Ar'-B(OH)₂) Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura Catalytic Cycle.
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The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, providing access to

substituted styrenes and other vinylarenes.[10]

Table 5: Representative Protocol for Heck-Mizoroki Reaction

Parameter Value Reference/Rationale

Reactants

Methyl 3-Bromo-4-

methoxycinnamate, Alkene

(1.5 eq)

An excess of the alkene is

often used.

Catalyst
Pd(OAc)₂ (2 mol%), PPh₃ (4

mol%)

A common catalyst system for

the Heck reaction.[11]

Base Et₃N or K₂CO₃ (2.0 eq)

A base is required to

regenerate the active catalyst.

[11]

Solvent DMF or Acetonitrile
Polar aprotic solvents are

typically used.[11]

Temperature 100-120 °C
Elevated temperatures are

generally required.[11]

Reaction Time 8-24 hours

Reaction progress should be

monitored by TLC or GC-MS.

[11]

Typical Yield
60-90% (based on analogous

reactions)

Yields can vary depending on

the alkene substrate.

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

To a solution of methyl 3-bromo-4-methoxycinnamate (1.0 eq) and the alkene (1.5 eq) in

anhydrous DMF, add the base (e.g., Et₃N, 2.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

Degas the reaction mixture and heat to 100-120 °C under an inert atmosphere for 8-24

hours.

Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography.
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Caption: Heck-Mizoroki Catalytic Cycle.
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Applications in the Synthesis of Bioactive
Molecules
The structural motif of 3-Bromo-4-methoxycinnamic acid is found within a variety of

biologically active natural products and synthetic compounds. Its utility as a building block is

particularly evident in the synthesis of coumarins and chalcones, two classes of compounds

with significant pharmacological properties.

Synthesis of Coumarins
Coumarins are a large class of naturally occurring benzopyrones with diverse biological

activities, including anticoagulant, anti-inflammatory, and anticancer properties. 3-

Arylcoumarins can be synthesized via the Perkin condensation of a salicylaldehyde derivative

with a phenylacetic acid. While a direct synthesis from 3-Bromo-4-methoxycinnamic acid is

not a standard route, its structural analog, 3-bromo-4-methoxyphenylacetic acid, can be used

in a Perkin-type condensation.

3-Bromo-4-methoxyphenylacetic acid
+ Salicylaldehyde derivative Perkin CondensationAc₂O, Et₃N Intermediate Adduct Intramolecular

Cyclization & Dehydration 3-(3-Bromo-4-methoxyphenyl)coumarin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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